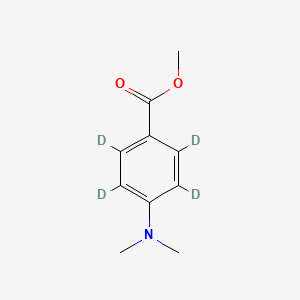
Methyl 4-(Dimethylamino)benzoate-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(Dimethylamino)benzoate-D4 is a deuterated derivative of Methyl 4-(Dimethylamino)benzoate. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C10H9D4NO2 and a molecular weight of 183.24 . The deuterium atoms in the compound make it particularly useful in various analytical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(Dimethylamino)benzoate-D4 can be synthesized through the esterification of 4-(Dimethylamino)benzoic acid with methanol in the presence of a deuterium source. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(Dimethylamino)benzoate-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Dimethylamino)benzoic acid
Reduction: 4-(Dimethylamino)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Methyl 4-(Dimethylamino)benzoate-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 4-(Dimethylamino)benzoate-D4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, providing insights into reaction mechanisms. The compound’s ester group can undergo hydrolysis, releasing 4-(Dimethylamino)benzoic acid, which can further participate in various biochemical reactions.
Comparación Con Compuestos Similares
Methyl 4-(Dimethylamino)benzoate-D4 can be compared with other similar compounds such as:
Methyl 4-(Dimethylamino)benzoate: The non-deuterated version, which has similar chemical properties but lacks the benefits of stable isotope labeling.
Methyl 4-(N,N-Dimethylamino)benzoate: Another derivative with slight variations in the molecular structure.
Benzoic acid, 4-(Dimethylamino)-, methyl ester: A closely related compound with similar applications but different molecular weight and properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for analytical and research purposes.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
183.24 g/mol |
Nombre IUPAC |
methyl 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3/i4D,5D,6D,7D |
Clave InChI |
DBQGARDMYOMOOS-UGWFXTGHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])N(C)C)[2H] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


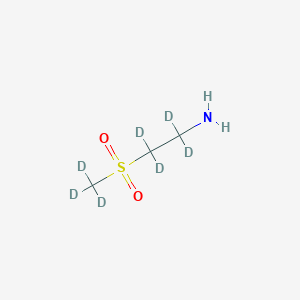
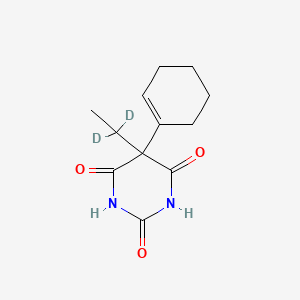
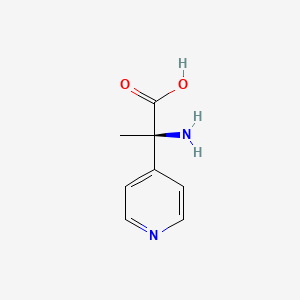
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)


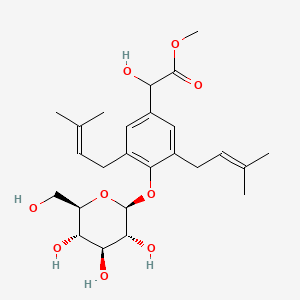

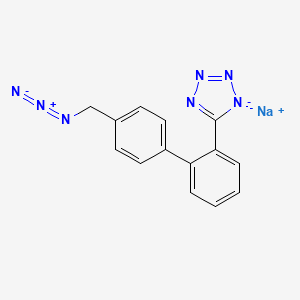
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
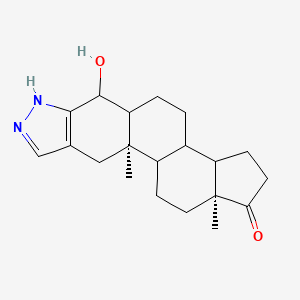
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)

